molecular formula C16H10BrN3OS B2617114 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 313662-47-4

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No.: B2617114
CAS No.: 313662-47-4
M. Wt: 372.24
InChI Key: UGODTGUXZSFALR-KNTRCKAVSA-N
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Description

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound characterized by its complex structure, which includes a brominated benzothiazole moiety and a cyanobenzamide group

Mechanism of Action

The synthesized compounds were evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa. The results showed that these compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin .

Future Directions

The development of novel chemotherapeutics, which selectively acts on the target without the side effects, has become a primary objective of medicinal chemists . The search for new anticancer agents which can selectively target the tumor cells is today’s target of cancer therapy and is a never-ending process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves a multi-step process:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with a brominated acyl chloride under acidic conditions to form 6-bromo-3-methylbenzo[d]thiazole.

    Ylidene Formation: The benzothiazole intermediate is then reacted with an appropriate aldehyde or ketone to form the ylidene derivative. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the double bond.

    Coupling with Cyanobenzamide: The final step involves coupling the ylidene derivative with 4-cyanobenzamide. This can be achieved through a condensation reaction, often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or under catalytic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its brominated benzothiazole core is of particular interest for its potential bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide: Similar structure with a chlorine atom instead of bromine.

    (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide: Similar structure with a fluorine atom instead of bromine.

    (E)-N-(6-iodo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3OS/c1-20-13-7-6-12(17)8-14(13)22-16(20)19-15(21)11-4-2-10(9-18)3-5-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGODTGUXZSFALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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